molecular formula C10H11NO B8426590 3-(4-Hydroxyphenyl)-3-pyrroline

3-(4-Hydroxyphenyl)-3-pyrroline

Cat. No.: B8426590
M. Wt: 161.20 g/mol
InChI Key: FKIWXZUZQNEYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-3-pyrroline is a chemical building block of significant interest in medicinal chemistry and pharmacological research. This compound features a 3-pyrroline core, a versatile saturated five-membered heterocycle, fused with a 4-hydroxyphenyl moiety, a functional group commonly associated with bioactive molecules . The 3-pyrroline scaffold is a key intermediate and substructure in the synthesis of a wide range of complex molecules, including pyrrolidine alkaloids and other nitrogen-containing heterocycles . Compounds containing the 4-hydroxyphenyl group are widely recognized for their potent biological activities and are found in various FDA-approved and investigational drugs, often exhibiting antimicrobial, anticancer, and antioxidant properties . The intrinsic bioactivity of this pharmacophore, combined with the synthetic versatility of the pyrroline ring, makes this compound a valuable intermediate for developing novel therapeutic candidates. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in programs targeting multidrug-resistant bacterial and fungal pathogens, given the demonstrated activity of related 4-hydroxyphenyl derivatives against ESKAPE pathogens and drug-resistant Candida species . Furthermore, its structure serves as a critical precursor for constructing more complex, polyheterocyclic systems found in natural products . This product is offered for research purposes as a high-purity chemical intermediate to support innovation in drug discovery and organic synthesis. Please Note: The specific biological mechanisms, potency (IC50, MIC values), and full spectrum of applications for this exact compound are not detailed in the available scientific literature and require further investigation by the researcher.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-(2,5-dihydro-1H-pyrrol-3-yl)phenol

InChI

InChI=1S/C10H11NO/c12-10-3-1-8(2-4-10)9-5-6-11-7-9/h1-5,11-12H,6-7H2

InChI Key

FKIWXZUZQNEYLO-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=CC=C(C=C2)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1. Antioxidant Properties
3-(4-Hydroxyphenyl)-3-pyrroline exhibits potent antioxidant activities, which are crucial for protecting cells from oxidative stress. The compound has been shown to scavenge free radicals effectively, thereby reducing cellular damage and the risk of chronic diseases linked to oxidative stress, such as cancer and cardiovascular diseases. Studies indicate that its structure allows it to interact with reactive oxygen species, providing a protective effect against oxidative damage .

1.2. Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor of various enzymes, including acetylcholinesterase (AChE). This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic function and improve cognitive abilities. Molecular docking studies have shown that the compound can bind effectively to the active site of AChE, suggesting its potential as a therapeutic agent .

1.3. Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Its ability to inhibit tumor growth while sparing normal cells makes it a candidate for further development in cancer therapy .

Molecular Biology

2.1. Molecular Docking Studies
Recent advancements in computational biology have utilized molecular docking techniques to assess the interaction of this compound with biological macromolecules. These studies provide insights into the binding affinities and specific interactions that contribute to its biological effects, facilitating the design of more potent derivatives .

2.2. Synthesis of Derivatives
The synthesis of derivatives of this compound has been explored to enhance its biological activities. Modifications at various positions on the pyrroline ring have led to compounds with improved efficacy against specific targets, including enhanced enzyme inhibition and increased antioxidant capacity .

Materials Science

3.1. Photodynamic Therapy
In materials science, this compound is being investigated for its potential applications in photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation makes it suitable for use as a photosensitizer in cancer treatment, where localized light exposure can trigger cytotoxic effects on tumor cells while minimizing damage to surrounding tissues .

3.2. Development of Functional Materials
The unique properties of this compound have led to its incorporation into functional materials for various applications, including sensors and drug delivery systems. Its stability and reactivity can be harnessed to create materials that respond to environmental stimuli or release therapeutic agents in a controlled manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine/Pyrroline Derivatives

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid (Compound 3 in )
  • Structure: Differs by the addition of a 2-oxotetrahydropyran-3-yloxypropanoic acid chain.
  • Bioactivity : Exhibited 43.2% cytotoxicity in brine shrimp assays at 0.1 mg/mL, suggesting moderate bioactivity.
  • Key Difference : The extended side chain enhances solubility but may reduce membrane permeability compared to 3-(4-Hydroxyphenyl)-3-pyrroline .
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
  • Structure : A pyrrolopyrimidine core with multiple substituents, including a 4-chlorophenyl group.
  • Physicochemical Properties : Higher molecular weight (C₂₁H₂₄ClN₃O₃) and lipophilicity due to the dipentylamine and ester groups.
  • Key Difference : The chlorine substituent and fused pyrimidine ring increase metabolic stability but reduce hydroxyl-mediated interactions .

Chromenone and Flavonoid Derivatives

Genistein Derivatives ()
  • Structure : 3-(4-Hydroxyphenyl)chromen-4-one core with glycosidic or acetylated sugar moieties (e.g., G21, Ram-2).
  • Bioactivity : Demonstrated estrogenic and anticancer activities. The hydroxyl group at the 4-position is critical for binding to estrogen receptors.
  • Key Difference: The chromenone ring system provides planar rigidity, enhancing receptor affinity but limiting conformational flexibility compared to pyrroline-based structures .
Quinoline[3,2-c]pyran-4-one Derivatives ()
  • Structure: Synthesized from 3-(4-hydroxyphenyl)acrylate derivatives and 2-aminophenols.
  • Synthesis : Catalyzed by chiral phosphoric acids, yielding enantioselective products.
  • Key Difference: The fused quinoline-pyran system offers extended π-conjugation, influencing optical properties and redox behavior .

Degradation Products and Metabolites

(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid ()
  • Origin: Formed during ozonation of bisphenol A (BPA).
  • Structure: A dienoic acid derivative with a 4-hydroxyphenyl branch.
  • Key Difference : The carboxylic acid groups enhance water solubility but limit blood-brain barrier penetration compared to pyrroline analogs .
Fungal Metabolites ()
  • Example : (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one.
  • Bioactivity : Demonstrates fungal biotransformation capabilities, particularly halogenated compound metabolism.

Physicochemical and Pharmacological Comparison Table

Compound Name Molecular Formula Key Substituents Bioactivity (If Reported) Reference
This compound C₁₀H₁₁NO Pyrroline + 4-hydroxyphenyl Not directly reported Inferred
Compound 3 () C₁₆H₁₉NO₆ Pyrroline + oxotetrahydropyran chain 43.2% cytotoxicity at 0.1 mg/mL
Genistein () C₁₅H₁₀O₅ Chromenone + 4-hydroxyphenyl Estrogenic, anticancer
Ethyl pyrrolopyrimidine () C₂₁H₂₄ClN₃O₃ Chlorophenyl + dipentylamine Not reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-hydroxyphenyl)-3-pyrroline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves cyclocondensation of substituted anilines with carbonyl compounds. For example, describes a reflux procedure using xylene and chloranil for synthesizing structurally related pyrrole derivatives. Reaction optimization may include adjusting reflux duration (25–30 hours), stoichiometry of reagents (e.g., 1:1.4 molar ratio), and post-reaction purification via recrystallization (e.g., methanol) . Monitor reaction progress using TLC or HPLC to ensure completion before purification.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic protons (δ ~6.5–7.5 ppm for hydroxyphenyl) and pyrroline ring protons (δ ~2.5–4.5 ppm). Compare coupling constants to distinguish between regioisomers.
  • IR : Confirm hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and pyrroline ring vibrations (C–N stretch ~1250–1350 cm⁻¹).
  • MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. and provide analogous structural validation for chlorophenyl derivatives via crystallography and spectroscopy .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) is standard. For polar byproducts, consider reverse-phase HPLC. highlights recrystallization from methanol for structurally similar hydrazides, which may apply to hydroxyphenyl derivatives .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron density, HOMO-LUMO gaps, and electrostatic potential surfaces.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors). and describe analogous studies for oxazolo-pyridine and fluorophenyl-pyrrolo-pyrimidine derivatives .

Q. What experimental and analytical approaches resolve contradictions in reported spectral data or crystallographic parameters for this compound derivatives?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (as in ) can resolve ambiguities in bond angles/disorders. Refinement parameters (e.g., R factor < 0.06) ensure accuracy .
  • Dynamic NMR : Detect conformational flexibility or tautomerism in solution. For hydroxyphenyl derivatives, pH-dependent shifts may indicate protonation equilibria.

Q. How do steric and electronic effects of the 4-hydroxyphenyl group influence the reactivity of 3-pyrroline in ring-opening or functionalization reactions?

  • Methodological Answer :

  • Compare kinetic data (e.g., via stopped-flow spectroscopy) between hydroxyphenyl and electron-deficient analogs (e.g., chlorophenyl in ).
  • Use Hammett plots to correlate substituent effects with reaction rates. demonstrates how methoxy groups alter electronic profiles in pyrrolo-pyrimidines .

Q. What strategies mitigate oxidation or degradation of the hydroxyphenyl moiety during storage or experimental handling?

  • Methodological Answer :

  • Store compounds under inert atmosphere (N₂/Ar) at –20°C.
  • Add antioxidants (e.g., BHT) to solutions. notes the antioxidant properties of hydroxyphenyl derivatives, which may self-stabilize under specific conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.